2,2-Difluoropentanedioic Acid
Overview
Description
2,2-Difluoropentanedioic acid is an organic compound with the molecular formula C5H6F2O4. It is a difluorinated derivative of pentanedioic acid, also known as glutaric acid. This compound is characterized by the presence of two fluorine atoms attached to the second carbon of the pentanedioic acid backbone. It is a solid at room temperature and is used in various chemical and industrial applications .
Scientific Research Applications
2,2-Difluoropentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as enzyme inhibitors or metabolic modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,2-Difluoropentanedioic acid plays a significant role in biochemical reactions, particularly as a non-metabolizable analogue of 2-oxoglutarate. It interacts with several enzymes and proteins, including ribonucleotide reductase and various dehydrogenases. The interaction with ribonucleotide reductase is particularly noteworthy as it inhibits the enzyme’s activity, leading to a decrease in deoxyribonucleotide synthesis . This inhibition can affect DNA replication and repair processes, making this compound a valuable tool in studying these pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cyanobacteria, this compound has been shown to induce heterocyst differentiation under nitrogen-starvation conditions . This differentiation is crucial for nitrogen fixation and highlights the compound’s role in cellular adaptation to environmental changes. Additionally, the compound’s impact on gene expression can lead to changes in metabolic flux and cellular responses to stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of ribonucleotide reductase by binding to its active site, thereby preventing the reduction of ribonucleotides to deoxyribonucleotides . This inhibition disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in certain cell types. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, altering their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in cell cultures has been shown to cause sustained inhibition of DNA synthesis and prolonged cell cycle arrest. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily as an analogue of 2-oxoglutarate. It interacts with enzymes such as isocitrate dehydrogenase and alpha-ketoglutarate dehydrogenase, affecting the Krebs cycle and related metabolic processes . The compound’s presence can alter metabolic flux, leading to changes in the levels of various metabolites and influencing cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via monocarboxylate transporters and distributed to various cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters, which determine its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This subcellular localization is essential for its role in modulating cellular metabolism and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoropentanedioic acid typically involves the fluorination of pentanedioic acid derivatives. One common method is the direct fluorination of glutaric acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoropentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones or aldehydes, while reduction can produce difluorinated alcohols .
Mechanism of Action
The mechanism by which 2,2-Difluoropentanedioic acid exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to inhibition or modulation of specific biochemical pathways, making it a valuable tool in biochemical and pharmaceutical research .
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid (Glutaric acid): The non-fluorinated parent compound.
2-Fluoropentanedioic acid: A monofluorinated derivative.
2,2-Dichloropentanedioic acid: A dichlorinated analogue.
Uniqueness
2,2-Difluoropentanedioic acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated and monofluorinated counterparts. The fluorine atoms increase the compound’s stability and reactivity, making it useful in various specialized applications .
Properties
IUPAC Name |
2,2-difluoropentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c6-5(7,4(10)11)2-1-3(8)9/h1-2H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVAHSCRTJPWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607392 | |
Record name | 2,2-Difluoropentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380-86-9 | |
Record name | 2,2-Difluoropentanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoropentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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